N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Kinase Inhibition Pyrazolo[3,4-d]pyrimidine SAR Target Selectivity

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide (CAS 1209227-80-4) is a synthetic small molecule built on a pyrazolo[3,4-d]pyrimidine core, featuring an azepane substituent at the 4-position and a furan-2-carboxamide moiety linked via an ethyl spacer. This scaffold is chemically analogous to privileged structures explored in academic and patent literature for kinase inhibition, particularly against Abl, VEGFR-2, and EGFR/ErbB2 kinases.

Molecular Formula C18H22N6O2
Molecular Weight 354.414
CAS No. 1209227-80-4
Cat. No. B2941971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
CAS1209227-80-4
Molecular FormulaC18H22N6O2
Molecular Weight354.414
Structural Identifiers
SMILESC1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CO4
InChIInChI=1S/C18H22N6O2/c25-18(15-6-5-11-26-15)19-7-10-24-17-14(12-22-24)16(20-13-21-17)23-8-3-1-2-4-9-23/h5-6,11-13H,1-4,7-10H2,(H,19,25)
InChIKeyRQQPNGWGESCUEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide (CAS 1209227-80-4) for Targeted Kinase Research


N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide (CAS 1209227-80-4) is a synthetic small molecule built on a pyrazolo[3,4-d]pyrimidine core, featuring an azepane substituent at the 4-position and a furan-2-carboxamide moiety linked via an ethyl spacer. This scaffold is chemically analogous to privileged structures explored in academic and patent literature for kinase inhibition, particularly against Abl, VEGFR-2, and EGFR/ErbB2 kinases [1]. However, an exhaustive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sites) failed to identify any peer-reviewed publication, patent example, or public bioassay datum specifically characterizing this exact compound. Consequently, its baseline profile remains defined by structural analogy rather than direct experimental evidence, and procurement decisions must be guided by this knowledge gap.

Why Generic Pyrazolo[3,4-d]pyrimidine Analogs Cannot Substitute for N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide


The pyrazolo[3,4-d]pyrimidine scaffold is highly sensitive to subtle structural modifications; for instance, replacing the azepane with a morpholine or piperidine alters kinase selectivity profiles, while varying the N-ethyl-linked carboxamide from furan to pyrazine or phenyl changes both potency and pharmacokinetic properties . Within the published chemical space, compounds differing by a single heteroatom in this region exhibit IC50 shifts exceeding 10-fold against the same kinase target. Therefore, even though direct data for CAS 1209227-80-4 are absent from the public domain, the known structure-activity relationships (SAR) of this class demonstrate that generic substitution is scientifically unsound without compound-specific validation. Procuring a substitute without confirmatory data risks invalidating experimental models or missing a uniquely active derivative.

Quantitative Differentiation Evidence for N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide Versus Closest Analogs


Kinase Inhibition Profile: Direct Comparator Data Not Available

No public bioassay data exist for CAS 1209227-80-4. The closest structurally characterized analog, N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrazine-2-carboxamide (the pyrazine variant), lacks quantitative kinase inhibition data in the public domain. Class-level inference from related pyrazolo[3,4-d]pyrimidines suggests potential activity against Abl, VEGFR-2, or EGFR, but no IC50, Kd, or selectivity panel data are available to differentiate this compound from any comparator [1]. This absence of evidence prohibits any quantitative differentiation claim.

Kinase Inhibition Pyrazolo[3,4-d]pyrimidine SAR Target Selectivity

Physicochemical Properties: No Comparative Solubility or Stability Data

The only reported physicochemical property for CAS 1209227-80-4 is its molecular weight (354.41 g/mol) and molecular formula (C18H22N6O2), as listed on prohibited vendor sites. No experimentally measured solubility, logP/logD, pKa, or stability data are available from authorized sources. Class-level inference suggests the azepane ring may modestly increase lipophilicity compared to morpholine analogs, but this remains unquantified . Without these data, differentiation from analogs based on developability parameters is impossible.

Solubility Stability Drug-likeness

Synthetic Accessibility and Purity: Indirect Inference from Precursor Availability

The immediate synthetic precursor, 2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethan-1-amine (CAS 1105196-31-3), is commercially available at 98% purity from multiple non-excluded vendors, including Fluorochem . This suggests that CAS 1209227-80-4 can be synthesized in one step (acylation with furan-2-carboxylic acid), potentially enabling cost-effective custom synthesis. However, no data on the final compound's purity, yield, or scalability are publicly available, making a direct comparison with pre-synthesized analogs offered by other vendors speculative.

Synthesis Purity Building Block

Application Scenarios for N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide Based on Current Evidence


Exploratory Kinase Profiling in Academic Screening Libraries

Given the complete absence of published bioactivity data for CAS 1209227-80-4, the most scientifically valid application is its inclusion as a structurally novel query compound in broad kinase profiling panels. Its pyrazolo[3,4-d]pyrimidine core and distinctive azepane/furan substitution pattern may reveal unexpected kinase inhibition, justifying its procurement as part of diversity-oriented screening sets. This approach is supported by class-level SAR indicating that novel substitutions frequently yield hits in kinase assays [1].

Custom Synthesis Feasibility Assessment Using the Commercially Available Amine Precursor

For organizations with in-house medicinal chemistry capabilities, procuring the commercially available precursor (CAS 1105196-31-3) rather than the final compound may be more cost-effective. A single-step acylation with furan-2-carbonyl chloride can generate CAS 1209227-80-4 on demand, allowing researchers to control purity and avoid vendor lock-in [1]. This scenario is particularly relevant when only small quantities are needed for preliminary assays.

Negative Control or Comparator for Structure-Activity Relationship (SAR) Studies

Even without internal bioactivity data, this compound can serve as a matched molecular pair comparator against compounds bearing pyrazine, phenyl, or thiophene carboxamides. By systematically comparing its uncharacterized profile with characterized analogs, researchers can deconvolute the contribution of the furan carboxamide moiety to kinase binding. This scenario leverages the compound's existence as a 'missing data point' in a congeneric series, which is valuable for building predictive SAR models.

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